![molecular formula C15H19NO B3826834 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one](/img/structure/B3826834.png)
5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one
Overview
Description
5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one, also known as DMHPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMHPD belongs to the class of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one can inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory mediators, and protect against oxidative stress. In vivo studies have shown that 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one can reduce inflammation and oxidative stress in animal models of arthritis, colitis, and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one is also stable under normal laboratory conditions and can be easily stored for extended periods. However, one of the limitations of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one is its low solubility in water, which can make it difficult to use in certain experiments. 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one also has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are numerous future directions for the study of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one. One potential direction is the development of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one as a plant growth regulator and pesticide. Additionally, the synthesis of 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one-based materials for various applications, including electronics and photonics, is an area of active research.
Scientific Research Applications
5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In agriculture, 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been investigated for its potential as a plant growth regulator and pesticide. In materials science, 5-amino-2,2-dimethyl-7-phenyl-4,6-heptadien-3-one has been used as a precursor for the synthesis of various organic materials, including polymers and liquid crystals.
properties
IUPAC Name |
(4E,6E)-5-amino-2,2-dimethyl-7-phenylhepta-4,6-dien-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-15(2,3)14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-11H,16H2,1-3H3/b10-9+,13-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMCHYDUKRRPDD-SNMPHBPQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C=CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(\C=C\C1=CC=CC=C1)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5192700 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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